

(+)-SHIN1: A Chemical Probe for Serine Hydroxymethyltransferase (SHMT) Activity

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Compound of Interest

Compound Name: (+)-SHIN1

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides, amino acids, and for methylation processes.^{[1][2][3]} This pathway's heightened activity in various cancers to meet the demands of rapid proliferation has positioned its components, particularly SHMT, as attractive targets for therapeutic intervention.^{[1][2][4][5][6]} SHMT exists in two isoforms, the cytosolic SHMT1 and the mitochondrial SHMT2, which catalyze the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.^{[1][2]} Dual inhibition of both isoforms is often necessary to effectively disrupt one-carbon flux in cancer cells.^{[7][8]}

(+)-SHIN1, also known as RZ-2994, has emerged as a potent and selective chemical probe for studying the function and therapeutic potential of inhibiting SHMT1 and SHMT2.^{[9][10][11]} This pyrazolopyran-based compound acts as a folate-competitive inhibitor, demonstrating nanomolar potency against both human SHMT isoforms.^{[8][12]} Its active enantiomer, **(+)-SHIN1**, provides a valuable tool for elucidating the metabolic consequences of SHMT inhibition and for identifying cancer types vulnerable to this therapeutic strategy.^{[7][13]} However, it is important to note that while **(+)-SHIN1** is a powerful tool for in vitro and cell-based studies, its utility in vivo is limited by its metabolic instability.^{[7][8][13][14]} This led to the development of a

second-generation inhibitor, SHIN2, with improved pharmacokinetic properties for in vivo investigations.[\[8\]](#)[\[12\]](#)

This technical guide provides a comprehensive overview of **(+)-SHIN1** as a chemical probe for SHMT activity, including its quantitative biochemical and cellular data, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data

The following tables summarize the key quantitative data for **(+)-SHIN1**, providing a clear comparison of its potency against SHMT isoforms and its effects on cancer cell lines.

Target	Parameter	Value (nM)	Reference
Human SHMT1	IC50	5	[9] [10] [11] [15]
Human SHMT2	IC50	13	[9] [10] [11] [15]

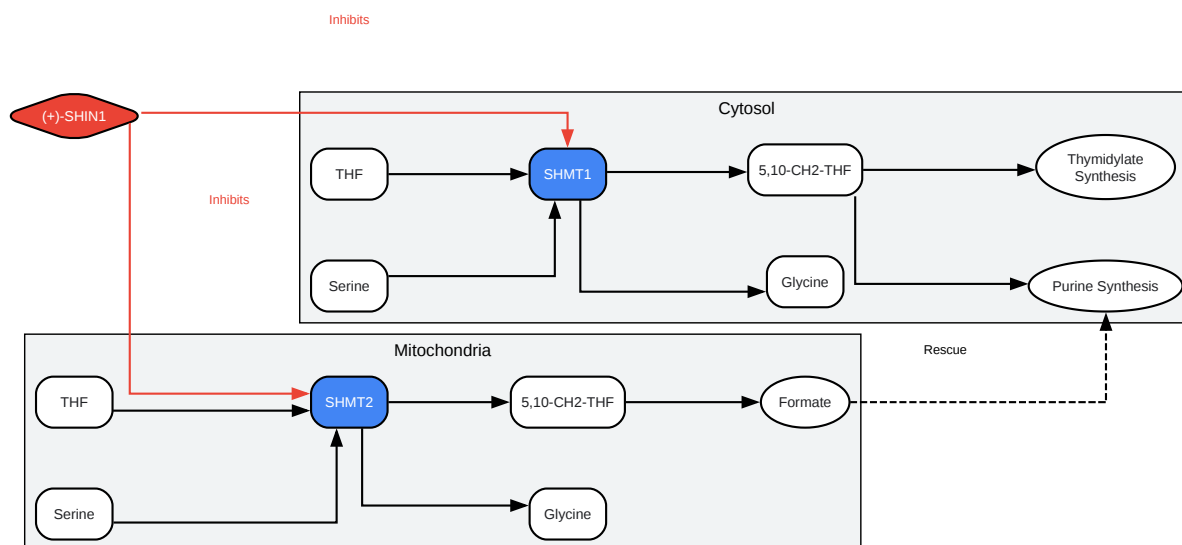
Table 1: In Vitro Enzymatic Inhibition of SHMT by **(+)-SHIN1**. IC50 values represent the concentration of **(+)-SHIN1** required to inhibit 50% of the enzymatic activity of recombinant human SHMT1 and SHMT2.

Cell Line	Parameter	Value (nM)	Notes	Reference
HCT-116 (WT)	IC50 (Growth)	870	Wild-type colorectal carcinoma	[7][10][13]
HCT-116 (SHMT2 KO)	IC50 (Growth)	< 50	Demonstrates potent inhibition of SHMT1 in a cellular context	[7][13]
HCT-116 (SHMT1 KO)	IC50 (Growth)	Indistinguishable from WT	Suggests mitochondrial SHMT2 inhibition is limiting for efficacy in these cells	[7][13]
8988T (Pancreatic)	IC50 (Growth)	< 100	These cells are reliant on SHMT1 due to defects in mitochondrial one-carbon metabolism	[8]

Table 2: Cellular Activity of **(+)-SHIN1**. IC50 values for cell growth inhibition were determined in various cancer cell lines, highlighting the differential dependencies on SHMT isoforms.

Signaling Pathways and Mechanism of Action

(+)-SHIN1 inhibits SHMT, a central enzyme in one-carbon metabolism. This pathway is intricately linked to several key cellular processes, including nucleotide synthesis, which is critical for DNA replication and repair. The diagram below illustrates the central role of SHMT and the impact of its inhibition by **(+)-SHIN1**.



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Figure 1: SHMT's Role in One-Carbon Metabolism and Inhibition by **(+)-SHIN1**. This diagram illustrates how SHMT1 (cytosolic) and SHMT2 (mitochondrial) convert serine to glycine, producing 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), a key one-carbon donor for nucleotide synthesis. **(+)-SHIN1** inhibits both isoforms, disrupting this pathway. The addition of formate can rescue the effects of SHMT inhibition by providing an alternative source of one-carbon units.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **(+)-SHIN1**.

SHMT Enzymatic Inhibition Assay

This protocol describes a spectrophotometric assay to determine the in vitro potency of **(+)-SHIN1** against recombinant human SHMT1 and SHMT2. The assay couples the SHMT reaction to a dehydrogenase reaction that produces a detectable change in absorbance.

Materials:

- Recombinant human SHMT1 and SHMT2
- **(+)-SHIN1**
- L-serine
- Tetrahydrofolate (THF)
- NADP+
- 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
- Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 1 mM DTT
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a stock solution of **(+)-SHIN1** in DMSO. Create a serial dilution of **(+)-SHIN1** in the assay buffer.
- In a 96-well plate, add the desired concentration of **(+)-SHIN1** or DMSO (vehicle control) to each well.
- Prepare a reaction mixture containing L-serine (final concentration ~2 mM), THF (final concentration ~0.4 mM), NADP+ (final concentration ~0.25 mM), and MTHFD (final concentration ~5 μ M) in the assay buffer.
- Initiate the reaction by adding recombinant SHMT1 or SHMT2 to each well.

- Immediately measure the increase in absorbance at 340 nm (for NADPH production) or 375 nm at 25°C in a kinetic mode for a set period (e.g., 10-15 minutes).
- Calculate the initial reaction rates from the linear portion of the kinetic curves.
- Determine the percent inhibition for each concentration of **(+)-SHIN1** relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the **(+)-SHIN1** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Growth Inhibition Assay

This protocol details the methodology to assess the effect of **(+)-SHIN1** on the proliferation of cancer cell lines, such as HCT-116.

Materials:

- HCT-116 cells (or other cancer cell lines of interest)
- Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin/streptomycin)
- **(+)-SHIN1**
- DMSO (vehicle control)
- 96-well cell culture plates
- Cell counting solution (e.g., CellTiter-Glo® or MTT)
- Plate reader

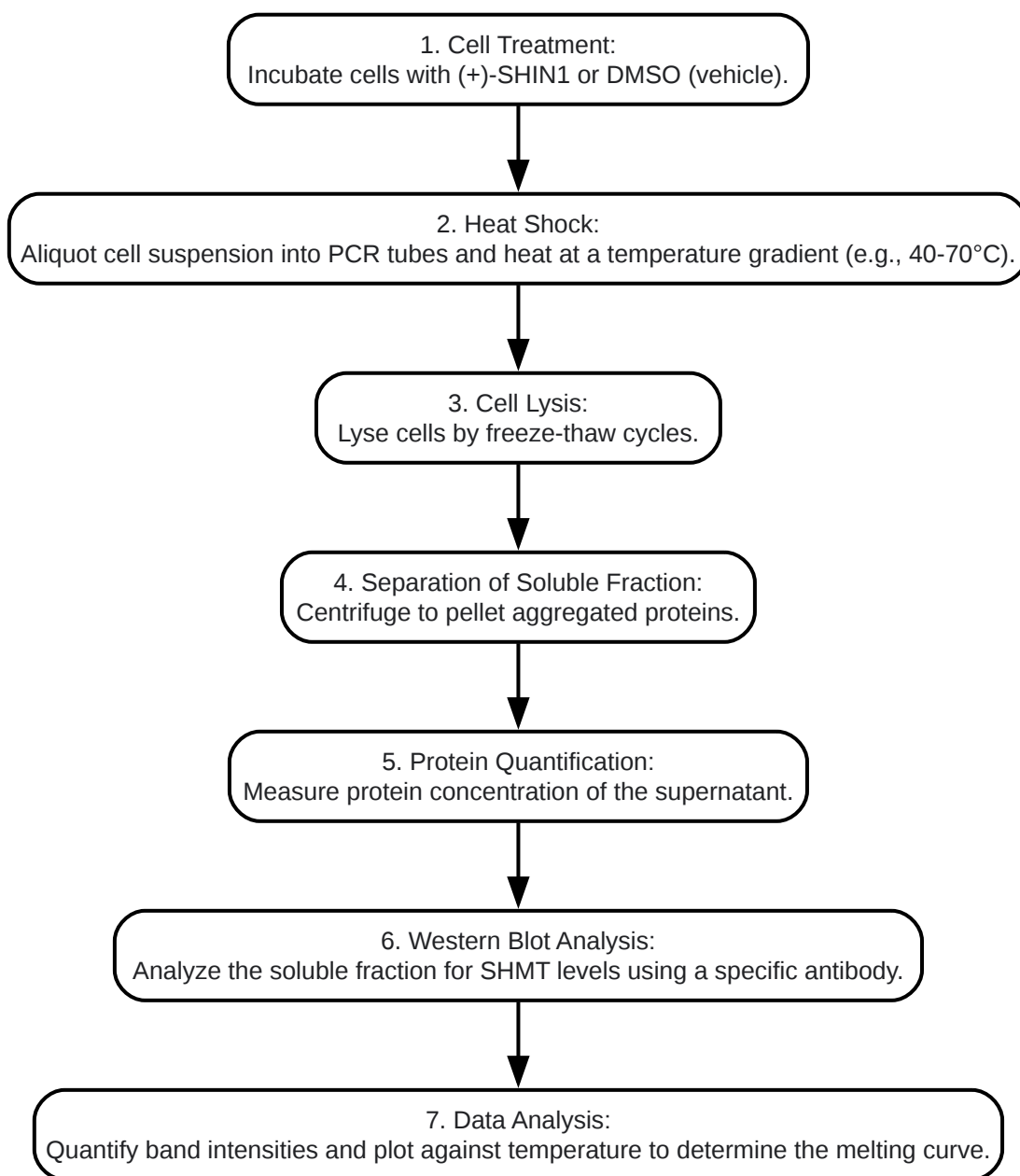
Procedure:

- Seed HCT-116 cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well and allow them to adhere overnight.
- Prepare a serial dilution of **(+)-SHIN1** in complete growth medium.

- Remove the old medium from the wells and add the medium containing different concentrations of **(+)-SHIN1** or DMSO (vehicle control).
- Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
- After the incubation period, add the cell counting solution to each well according to the manufacturer's instructions.
- Measure the luminescence or absorbance using a plate reader.
- Calculate the percentage of cell viability for each treatment relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the **(+)-SHIN1** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. This protocol describes a CETSA workflow for **(+)-SHIN1** and SHMT.



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Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow. This diagram outlines the key steps in a CETSA experiment to validate the target engagement of **(+)-SHIN1** with SHMT in cells.

Materials:

- Cancer cell line expressing SHMT
- **(+)-SHIN1**

- DMSO
- PBS
- Lysis buffer (e.g., with protease inhibitors)
- PCR tubes
- Thermal cycler
- Centrifuge
- SDS-PAGE gels, transfer apparatus, and Western blot reagents
- Primary antibody against SHMT
- HRP-conjugated secondary antibody
- Chemiluminescence substrate and imaging system

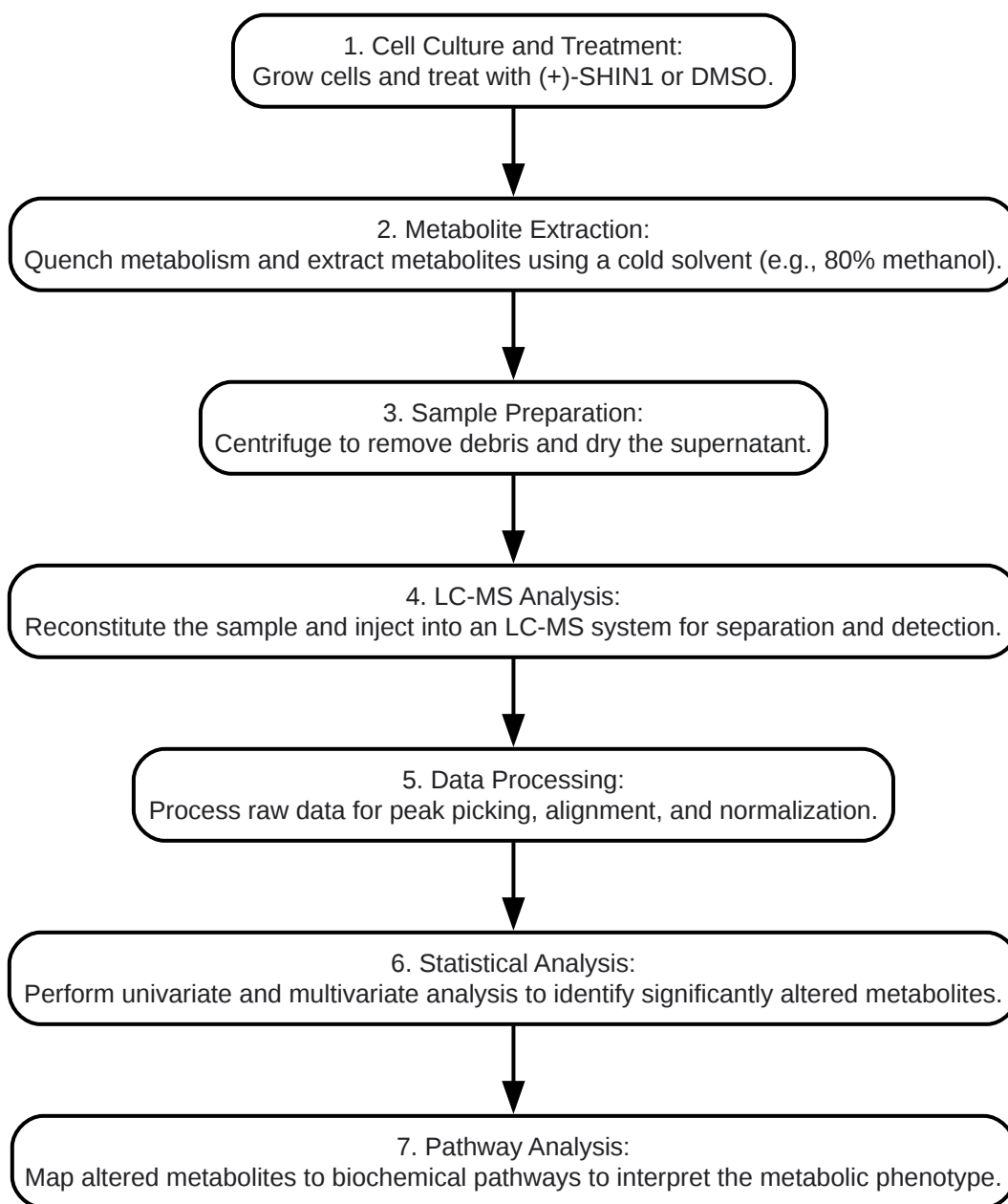
Procedure:

- Culture cells to ~80% confluency. Treat the cells with a high concentration of **(+)-SHIN1** (e.g., 10-50 μ M) or DMSO for 1-2 hours.
- Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes in a thermal cycler at a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 25°C for 3 minutes.
- Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration.

- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Perform Western blotting using a primary antibody specific for SHMT.
- Image the blot and quantify the band intensities.
- Plot the normalized band intensities against the corresponding temperatures to generate melting curves for both the **(+)-SHIN1**-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of **(+)-SHIN1** indicates target engagement.

Metabolomics Analysis

This protocol provides a general workflow for untargeted metabolomics to investigate the metabolic consequences of SHMT inhibition by **(+)-SHIN1** in cancer cells.



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Figure 3: LC-MS Based Metabolomics Workflow. This flowchart details the process of analyzing cellular metabolites following treatment with **(+)-SHIN1** to understand its impact on cellular metabolism.

Materials:

- Cancer cells

- **(+)-SHIN1** and DMSO
- Cold 80% methanol
- Cell scrapers
- Centrifuge
- Vacuum concentrator
- LC-MS grade solvents
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

- Culture cells in appropriate multi-well plates and treat with **(+)-SHIN1** or DMSO for a specified time (e.g., 24-48 hours).
- Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
- Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
- Centrifuge at high speed at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
- Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
- Inject the samples into an LC-MS system (e.g., a high-resolution mass spectrometer coupled with a UPLC system).
- Process the raw data using appropriate software for peak detection, alignment, and integration.
- Perform statistical analysis (e.g., t-tests, volcano plots, PCA) to identify metabolites that are significantly different between the **(+)-SHIN1**-treated and control groups.
- Use pathway analysis tools to understand the broader metabolic impact of SHMT inhibition.

Conclusion

(+)-SHIN1 is an invaluable chemical probe for the scientific community investigating one-carbon metabolism and its role in cancer. Its high potency and selectivity for both SHMT1 and SHMT2 allow for precise dissection of the cellular functions of these enzymes. While its in vivo applications are limited, its utility in cell-based and in vitro assays remains a gold standard for studying the consequences of SHMT inhibition. The detailed protocols and data presented in this guide are intended to facilitate the effective use of **(+)-SHIN1** by researchers in academic and industrial settings, ultimately contributing to a deeper understanding of cancer metabolism and the development of novel therapeutic strategies.

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